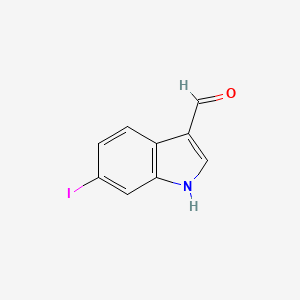

6-Iodo-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEESOKSOKCJRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Iodo 1h Indole 3 Carbaldehyde and Its Derivatives

Direct Functionalization Approaches

Direct functionalization strategies are centered on the modification of an existing indole (B1671886) or indole-3-carbaldehyde framework. These methods are often favored for their atom economy and straightforwardness.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic systems like indole. numberanalytics.com The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack. nih.gov The high electron density at the C3-position typically leads to preferential substitution at this site. nih.gov However, by protecting the C3-position, for instance with a formyl group as in indole-3-carbaldehyde, electrophilic substitution can be directed to other positions on the benzene (B151609) portion of the indole ring. lkouniv.ac.in

The introduction of an iodine atom onto the indole ring is a classic example of an electrophilic aromatic halogenation. libretexts.org For the synthesis of 6-iodo-1H-indole-3-carbaldehyde, direct iodination of indole-3-carbaldehyde is a common approach. This reaction typically involves an iodine source and an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+. libretexts.org

Achieving regioselectivity in the halogenation of indoles is crucial for the synthesis of specific isomers like the 6-iodo derivative. While direct iodination can sometimes lead to a mixture of products, specific protocols have been developed to enhance the selectivity for the C6-position. The choice of iodinating reagent, solvent, and reaction conditions plays a pivotal role in directing the substitution. For instance, the use of N-iodosuccinimide (NIS) is a common strategy for the iodination of aromatic compounds. organic-chemistry.org

Recent advancements have focused on direct C-H iodination methods that offer high regioselectivity. rsc.org Although a highly regioselective C5-H direct iodination of indoles has been reported, achieving exclusive C6-iodination often requires specific directing groups or multi-step synthetic sequences. rsc.org The development of mild and efficient methods for the regioselective C3-halogenation of related N-heterocycles like pyrazolo[1,5-a]pyrimidines using potassium halides and a hypervalent iodine(III) reagent in water highlights the ongoing efforts to develop environmentally friendly and selective halogenation techniques. nih.gov

The introduction of the aldehyde group at the C3-position of the indole ring is most commonly accomplished through the Vilsmeier-Haack reaction. wikipedia.orgekb.eg This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The Vilsmeier reagent, a chloroiminium ion, is a weak electrophile that reacts with electron-rich aromatic compounds like indole to afford an iminium ion intermediate. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields the desired aldehyde. wikipedia.orgchemistrysteps.com

The Vilsmeier-Haack reaction is highly selective for the C3-position of the indole ring. niscpr.res.in The synthesis of indole-3-carbaldehyde using this method is a well-established and efficient procedure. orgsyn.org For the synthesis of 6-iodo-1H-indole-3-carbaldehyde, the Vilsmeier-Haack reaction can be performed on a pre-iodinated indole, such as 6-iodoindole. This two-step sequence, iodination followed by formylation, is a common and effective strategy.

| Substrate | Reagents | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | DMF, POCl₃ | 0.5 hour, then 35°C for 1 hour | Indole-3-aldehyde | 97% | orgsyn.org |

| 5-bromo-2-methyl-aniline | Vilsmeier reagent (from DMF/POCl₃) | 0°C, then 85°C for 5 hours | 6-bromo-1H-indole-3-carbaldehyde | 93% | google.com |

| 5-chloro-2-methyl-aniline | Vilsmeier reagent (from DMF/POCl₃) | 0°C, then 90°C for 8 hours | 6-chloro-1H-indole-3-carbaldehyde | 91% | google.com |

Multi-Component and Convergent Synthetic Routes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then combined in the later stages of the synthesis.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. These reactions are highly efficient for the construction of complex heterocyclic systems like indoles. Iridium-catalyzed C-H activation has been developed as a condition-controlled method to selectively synthesize a variety of functionalized indoles through cascade reactions. nih.gov While specific examples leading directly to 6-iodo-1H-indole-3-carbaldehyde via a cascade reaction are not prevalent in the literature, the principles of cascade synthesis are applicable to the construction of substituted indole cores.

Building block assembly strategies involve the piecing together of smaller, pre-functionalized molecules to construct the final indole product. This approach allows for a high degree of flexibility and control over the substitution pattern of the indole ring. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been utilized as a versatile building block for the synthesis of 2,3,6-trisubstituted indoles through nucleophilic substitution reactions. doi.orgresearchgate.net This demonstrates the utility of a pre-functionalized indole scaffold in generating molecular diversity.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic strategies increasingly prioritize efficiency, selectivity, and sustainability. In the synthesis of 6-iodo-1H-indole-3-carbaldehyde and its derivatives, this translates to the use of catalytic methods that minimize waste and avoid harsh reaction conditions. These approaches include transition metal catalysis, organocatalysis, and the use of green reaction media.

Transition metal catalysis offers powerful tools for the formation of C-C and C-H bonds, which are central to the synthesis of the target molecule. Palladium-based catalysts are particularly prominent in this area.

One key strategy is the palladium-catalyzed formylation of 6-iodoindole. A notable method involves a reductive carbonylation where formic acid (HCOOH) serves as a convenient and environmentally friendly source of carbon monoxide (CO). orgsyn.org This avoids the need to handle toxic CO gas directly. In a typical system, a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) is used in combination with ligands like triphenylphosphine (B44618) (PPh₃). The reaction proceeds via the in-situ generation of CO from formic acid, which is then incorporated into the indole scaffold through a palladium-mediated cycle. orgsyn.org This method is valued for its mild conditions and tolerance of various functional groups. orgsyn.org

Another relevant approach is the palladium-catalyzed 3-acylation of indoles, which can be achieved through a combination of photocatalysis and palladium catalysis. mdpi.com While this method installs a general acyl group, it highlights the utility of palladium in activating the C-3 position of the indole ring for functionalization. mdpi.com

Furthermore, palladium catalysts have been extensively used for intramolecular oxidative coupling to form the indole ring itself from substituted anilines, sometimes assisted by microwave irradiation to improve yields and reaction times. organic-chemistry.org Such methods could be adapted to start from precursors already containing the iodine atom.

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Indole-3-carbaldehyde Synthesis

| Reaction Type | Catalyst System | Key Features | Source(s) |

| Formylation of Aryl Iodides | Pd(OAc)₂ / PPh₃ / I₂ | Uses HCOOH as a CO source; mild conditions; good yields (68-92%). | orgsyn.org |

| 3-Acylation of Indoles | Palladium Metallaphotoredox | Dehydrogenative cross-coupling; broad substrate scope. | mdpi.com |

| Intramolecular Cyclization | Palladium Catalyst | Forms indole ring from enamines; can be microwave-assisted. | organic-chemistry.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for many transformations. The Vilsmeier-Haack reaction, a classical method for formylating electron-rich heterocycles like indole, has been adapted into a catalytic version using organocatalysts. wikipedia.org

Recently, a catalytic Vilsmeier-Haack formylation of indoles was developed using a 3-methyl-1-phenyl-2-phospholene 1-oxide organocatalyst. orgsyn.org This reaction proceeds through a P(III)/P(V)=O cycle, is performed under mild conditions at room temperature, and shows tolerance for a range of functional groups on the indole ring. orgsyn.org This methodology could be directly applied to 6-iodoindole to afford the target compound.

Another organocatalytic approach involves the use of triphenylphosphine (PPh₃) in combination with 1,2-diiodoethane (B146647) to promote the formylation of indoles with N,N-dimethylformamide (DMF). wikipedia.org Additionally, chiral phosphoric acids have been used as organocatalysts in reactions involving indole derivatives, demonstrating the versatility of this class of catalysts.

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. While the synthesis of 6-iodo-1H-indole-3-carbaldehyde is often performed in solvents like dichloromethane (B109758) or acetonitrile (B52724), alternative approaches are being explored. scilit.com

Solvent-free iodination of aromatic compounds has been achieved using elemental iodine in the presence of a solid oxidant, the urea-hydrogen peroxide (UHP) adduct. mdpi.com This method provides an electrophilic iodination pathway that avoids traditional solvents. For reactions involving indole and aldehydes, solvent-free conditions at elevated temperatures have been used to produce bis(indolyl)methanes and related structures. beilstein-journals.org

Water is an ideal green solvent, and some indole-related syntheses have been successfully performed in an aqueous medium. For example, the bromine-catalyzed synthesis of bis(indolyl)methanes from indole and carbonyl compounds has been demonstrated in water. researchgate.net The classic Reimer-Tiemann reaction, which can formylate indoles, also utilizes an aqueous potassium hydroxide (B78521) phase. rsc.org

Microwave-assisted synthesis is another green technique that can accelerate reactions, often with reduced or no solvent. Palladium-catalyzed intramolecular cyclizations to form indoles have been successfully performed by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. organic-chemistry.org

Optimization of Reaction Parameters and Scalability Studies

The transition from a laboratory-scale reaction to a larger, more practical scale requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

For the Vilsmeier-Haack reaction, a key method for formylating indoles, parameters such as the ratio of the Vilsmeier reagent (typically formed from POCl₃ and DMF) to the indole substrate, temperature, and reaction time are critical. sid.irgoogle.com Studies have shown that adjusting these factors can significantly impact the yield and minimize the formation of byproducts. For instance, a Chinese patent describes a method for synthesizing various substituted indole-3-carbaldehydes, including 6-bromo and 6-chloro analogues, in high yields (89-93%) by carefully controlling the temperature and reaction time. rsc.org

In a study on the annulation of 1-methyl-1H-indole-3-carbaldehyde with alkynes, the protocol was successfully scaled up to the 1 mmol level, demonstrating the operational robustness of the method. scirp.org The scalability of catalytic systems is a key advantage. For example, a recyclable catalyst system using EDDF–ethylene glycol was shown to be effective for at least six cycles in the synthesis of 3-indolochromenes, enhancing the environmental sustainability and potential for large-scale application.

The optimization process often involves screening different catalysts, solvents, and bases. The electronic properties of substituents on the indole ring also play a significant role; electron-donating groups can enhance reactivity and lead to higher yields, while electron-withdrawing groups may require more forceful conditions.

Table 2: Summary of Reaction Conditions for Substituted Indole-3-Carbaldehyde Synthesis

| Product | Starting Material | Reaction Conditions | Yield | Source(s) |

| 6-Bromo-1H-indole-3-carbaldehyde | 5-Bromo-2-methyl-aniline | Vilsmeier Reagent, 85 °C, 5 h | 93% | rsc.org |

| 6-Chloro-1H-indole-3-carbaldehyde | 5-Chloro-2-methyl-aniline | Vilsmeier Reagent, 90 °C, 8 h | 91% | rsc.org |

| 6-Methyl-1H-indole-3-carbaldehyde | 2,5-Dimethyl-aniline | Vilsmeier Reagent, 90 °C, 8 h | 89% | rsc.org |

| 3-Indole-carbaldehyde | o-Toluidine | Vilsmeier Reagent, 85 °C, 5 h | 96% | rsc.org |

Reactivity Profiles and Transformational Chemistry of 6 Iodo 1h Indole 3 Carbaldehyde

Transformations Involving the Formyl Moiety

The aldehyde group at the C3 position is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, reductions, oxidations, and olefinations. ekb.egresearchgate.net

The formyl group of 6-Iodo-1H-indole-3-carbaldehyde readily undergoes nucleophilic additions and condensation reactions. A notable example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For instance, the reaction of indole-3-carbaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine, leads to the formation of the corresponding dicyanovinyl or cyanocinnamic acid derivatives. wikipedia.org

Another significant condensation reaction is the Henry reaction, where the indole-3-carbaldehyde condenses with a nitroalkane like nitromethane (B149229) to produce a β-nitro alcohol, which can be further dehydrated to a nitrovinyl indole (B1671886). wikipedia.org

The following table summarizes representative condensation reactions involving indole-3-carbaldehydes.

Research has demonstrated the synthesis of various derivatives through Knoevenagel condensation. For example, reacting 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione results in the formation of new antimicrobial compounds. amazonaws.com

The formyl group of 6-Iodo-1H-indole-3-carbaldehyde can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid.

Reductions: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of the aldehyde to the corresponding alcohol, 6-Iodo-1H-indol-3-yl)methanol. This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The combination of NaBH₄ with iodine has been explored for selective reductions. researchgate.net Furthermore, NaBH₄ in the presence of carboxylic acids, such as trifluoroacetic acid, can reduce indoles to indolines. researchgate.net

Oxidations: The aldehyde can be oxidized to 6-iodo-1H-indole-3-carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

The table below outlines the common reduction and oxidation reactions of the formyl group.

Olefination reactions provide a powerful tool for converting the carbonyl group of 6-Iodo-1H-indole-3-carbaldehyde into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. masterorganicchemistry.com The reaction of 6-Iodo-1H-indole-3-carbaldehyde with a suitable phosphonium ylide would yield a 6-iodo-3-vinyl-1H-indole derivative.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This reaction is known for producing predominantly E-alkenes and offers advantages such as the use of more nucleophilic and less basic phosphonate carbanions compared to phosphonium ylides. wikipedia.org The dialkylphosphate byproduct is also easily removed by aqueous extraction. wikipedia.org The reaction typically proceeds via deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene. wikipedia.orgnrochemistry.com The HWE reaction is highly versatile and has been used in the synthesis of complex molecules. youtube.com

Reactions at the Indole Nitrogen Atom

The nitrogen atom of the indole ring in 6-Iodo-1H-indole-3-carbaldehyde can participate in various reactions, including alkylation and acylation, leading to the formation of N-substituted derivatives.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents. A common method involves the use of an alkyl halide in the presence of a base. For instance, the N-alkylation of 1H-indole-3-carbaldehyde with methyl iodide or benzyl (B1604629) chloride in the presence of potassium carbonate (K₂CO₃) in a solvent mixture like acetonitrile (B52724) and DMF has been reported to yield the corresponding N-methyl and N-benzyl derivatives. mdpi.com Classical conditions for indole N-alkylation often employ sodium hydride (NaH) as the base in a solvent like DMF or THF. rsc.org

N-Acylation: N-acylation of the indole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. An oxidative carbene-catalyzed N-acylation of indoles with aldehydes has also been developed, offering a mild and chemoselective method for this transformation. rsc.org

The following table provides examples of N-alkylation and N-acylation reactions.

The indole nucleus, particularly after modification at the formyl and nitrogen positions, can serve as a scaffold for the synthesis of more complex N-heterocyclic derivatives. For example, indole-3-carbaldehyde derivatives can be utilized in 1,3-dipolar cycloaddition reactions to construct hybrid molecules containing triazole or isoxazole (B147169) rings. researchgate.net These reactions typically involve the reaction of an azide (B81097) or a nitrile oxide with an alkyne or alkene substituent, which can be introduced via transformations of the formyl group.

Reactivity of the Iodo Substituent

The iodine atom at the C-6 position of the indole ring is a key functional group that allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes 6-iodo-1H-indole-3-carbaldehyde a valuable building block in organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the iodo substituent at the 6-position of the indole scaffold readily participates in these transformations.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely used reaction. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While standard protocols for palladium-catalyzed cross-coupling reactions can sometimes be challenging with substrates bearing free N-H groups, successful couplings of substituted indoles have been reported under mild conditions with good to excellent yields. nih.gov

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the organic halide to a palladium(0) catalyst. libretexts.org This is followed by migratory insertion of the olefin, β-hydride elimination to release the product, and regeneration of the palladium(0) catalyst in the presence of a base. libretexts.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Indole Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product | Yield (%) |

| Suzuki-Miyaura | 6-chloroindole, phenyl boronic acid | P1 (1.0–1.5 mol%), K₃PO₄ | 6-phenyl-1H-indole | 97 |

| Suzuki-Miyaura | 3-chloroindazole, 5-indole boronic acid | Pd source (2 mol%), ligand (3 mol%), K₃PO₄ | 3-(1H-indol-5-yl)-1H-indazole | - |

| C4-Arylation | 1H-indole-3-carbaldehyde, Iodobenzene | Pd(OAc)₂, AgOAc, HFIP, TFA | 4-Phenyl-1H-indole-3-carbaldehyde | - |

Data sourced from multiple studies. nih.govacs.org

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound, often requiring high temperatures. organic-chemistry.org More contemporary "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles. organic-chemistry.org Copper-mediated cross-coupling has been successfully applied to indole derivatives, enabling the synthesis of indole-containing biheteroaryls through a double C-H activation strategy. nih.gov

The iodo substituent at the C-6 position can undergo halogen-metal exchange, typically with organolithium reagents, to generate a lithiated indole species. This powerful intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 6-position. This two-step process significantly expands the synthetic utility of 6-iodo-1H-indole-3-carbaldehyde.

Reactions of the Indole Ring System

The indole ring itself is susceptible to further chemical modification, allowing for the synthesis of a diverse array of substituted indole derivatives.

While the indole ring is generally electron-rich and prone to electrophilic attack, the substitution pattern of 6-iodo-1H-indole-3-carbaldehyde influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The formyl group at the C-3 position is deactivating, while the iodo group at the C-6 position is a deactivating ortho-, para-director. The N-H proton can also play a role in directing electrophiles. ic.ac.uk For instance, nitration of 1H-indole-3-carbaldehyde under specific conditions can yield 6-nitro-1H-indole-3-carbaldehyde. matrix-fine-chemicals.comsigmaaldrich.com

The indole nucleus can participate as a diene component in cycloaddition reactions, such as the Diels-Alder or [4+2] cycloaddition, to construct more complex heterocyclic systems. researchgate.net These reactions are highly atom-economical and offer a green approach to the synthesis of diverse molecular frameworks. researchgate.net The reactivity of the indole ring in these transformations can be influenced by the substituents present.

Oxidative and Reductive Transformations of the Indole Core

The indole nucleus of 6-iodo-1H-indole-3-carbaldehyde, while aromatic, can undergo specific oxidative and reductive transformations that alter the heterocyclic core. These reactions are distinct from transformations of the aldehyde substituent.

Oxidative Transformations: The electron-rich indole core is susceptible to oxidation, which can lead to ring-opening or rearrangement products. A significant transformation for halogenated indoles is the reaction with nitrous acid (generated from sodium nitrite (B80452) in an acidic medium). This process can convert the indole ring into an indazole system. For indoles bearing a halogen at the C6 position, this nitrosation reaction proceeds through a multistep pathway that begins with an electrophilic attack at the C3 position, followed by ring-opening and subsequent re-closure to form the corresponding 1H-indazole-3-carboxaldehyde derivative.

Another oxidative pathway involves the indole nitrogen. In the presence of oxygen and nitroxyl (B88944) (HNO) donors like Angeli's salt, the indole nitrogen can undergo electrophilic attack to form an N-nitrosoindole product after subsequent oxidation of an intermediate hydroxylamine (B1172632) derivative. nih.gov

Reductive Transformations: Reduction of the indole core typically targets the pyrrole (B145914) ring to yield the corresponding indoline (B122111) structure. This transformation is challenging due to the aromatic stability of the indole system and the potential for catalyst poisoning by the nitrogen atom. nih.gov

Catalytic hydrogenation is a common method for this reduction. An environmentally favorable procedure involves the use of a Platinum-on-carbon (Pt/C) catalyst in water, with an acid activator such as p-toluenesulfonic acid. nih.gov Under these conditions, the indole ring is protonated at the C3 position, disrupting the aromaticity and facilitating hydrogenation to the indoline. nih.gov Care must be taken to control reaction conditions to prevent over-reduction of the benzene (B151609) ring or reductive dehalogenation of the C-I bond.

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents like borane (B79455) complexes, used in conjunction with trifluoroacetic acid, are effective for the selective reduction of the pyrrole ring of indole compounds to yield indolines. google.com This method can be advantageous when trying to avoid the side reactions associated with catalytic methods.

Table 1: Summary of Oxidative and Reductive Core Transformations

| Transformation Type | Reagents/Conditions | Product Type | Notes |

| Oxidative | |||

| Nitrosative Rearrangement | NaNO₂, acid | 6-Iodo-1H-indazole-3-carbaldehyde | Involves ring-opening and re-closure of the indole core. |

| N-Nitrosation | Angeli's Salt, O₂ | N-Nitroso-6-iodo-1H-indole-3-carbaldehyde | Occurs via electrophilic attack on the indole nitrogen. nih.gov |

| Reductive | |||

| Catalytic Hydrogenation | H₂, Pt/C, p-TsOH, H₂O | 6-Iodoindoline-3-carbaldehyde | Selectively reduces the pyrrole ring. nih.gov |

| Chemical Reduction | Borane complex, CF₃COOH | 6-Iodoindoline-3-carbaldehyde | An alternative to catalytic methods for pyrrole ring reduction. google.com |

Chemoselectivity, Regioselectivity, and Stereochemical Control in Reactions

The presence of multiple distinct functional groups and positions on 6-iodo-1H-indole-3-carbaldehyde makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. The target molecule possesses an acidic N-H proton, a nucleophilic indole ring, an electrophilic aldehyde, and a carbon-iodine bond that can participate in cross-coupling reactions.

N-H Functionalization: The indole nitrogen can be selectively deprotonated with a base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated. ekb.egmdpi.com This reaction typically does not affect the other functional groups under appropriate conditions.

Aldehyde Transformations: The C3-aldehyde can be selectively reduced to an alcohol using mild hydride reagents like sodium borohydride (NaBH₄), leaving the indole core and the C-I bond intact. Conversely, it can be oxidized to a carboxylic acid. It also undergoes typical aldehyde reactions like condensation to form oximes or Schiff bases. mdpi.com

C-I Bond Reactions: The iodine atom at the C6 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds selectively at the C6 position, leveraging the high reactivity of aryl iodides. nih.gov

Indole Ring Reduction: As discussed in section 3.4.3, the pyrrole ring can be selectively reduced to an indoline while preserving the aldehyde and iodo functionalities, although this requires careful selection of reagents and conditions to avoid competing reductions. nih.govgoogle.com

Regioselectivity: Regioselectivity concerns the control of reactivity at different positions of the indole scaffold. The inherent electronic properties of the indole ring, along with the influence of its substituents, govern the outcome of reactions.

Electrophilic Aromatic Substitution: The C3 position of indole is the most electron-rich and typically the primary site for electrophilic attack. However, in 6-iodo-1H-indole-3-carbaldehyde, this position is already functionalized. Further electrophilic substitution is therefore directed to the benzene portion of the ring (C4, C5, and C7). The powerful electron-withdrawing nature of the C3-carbaldehyde group deactivates the ring, particularly the C4 position, while the C6-iodo group directs incoming electrophiles primarily to the C5 and C7 positions.

Directed C-H Functionalization: Modern synthetic methods enable the functionalization of specific C-H bonds that are otherwise unreactive. By employing a removable directing group on the indole nitrogen, palladium- or copper-catalyzed reactions can achieve highly regioselective arylation at the C6 position. nih.gov Furthermore, metal-free Brønsted acid catalysis has been shown to achieve selective C6-functionalization of 2,3-disubstituted indoles. frontiersin.org Ligand choice can also be pivotal; for instance, specific sulfoxide-hydroxypyridine (SOHP) ligands have been developed to control C2 versus C3 selectivity in the oxidative Heck reaction of indoles, illustrating a powerful strategy for regiocontrol. rsc.org

Stereochemical Control: Stereochemical control is relevant in reactions that create new stereocenters from the achiral 6-iodo-1H-indole-3-carbaldehyde molecule. The most common site for introducing chirality is the aldehyde group.

Asymmetric Aldehyde Transformations: The prochiral carbonyl carbon of the aldehyde can be converted into a chiral center. For example, asymmetric reduction of the aldehyde using a chiral catalyst or stoichiometric chiral reducing agent (e.g., a CBS catalyst with borane) can produce the corresponding (6-iodo-1H-indol-3-yl)methanol in high enantiomeric excess. Similarly, asymmetric additions of organometallic reagents or other nucleophiles to the aldehyde can generate chiral secondary alcohols with high stereocontrol, depending on the methodology employed.

Table 2: Examples of Selective Reactions

| Selectivity Type | Reaction | Reagents | Product | Notes |

| Chemoselectivity | N-Alkylation | Benzyl chloride, K₂CO₃ | 1-Benzyl-6-iodo-1H-indole-3-carbaldehyde | Selective reaction at the indole nitrogen. mdpi.com |

| Aldehyde Reduction | NaBH₄ | (6-Iodo-1H-indol-3-yl)methanol | Selective reduction of the aldehyde over the indole ring or C-I bond. | |

| Cross-Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-1H-indole-3-carbaldehyde | Selective C-C bond formation at the C6-iodo position. nih.gov | |

| Regioselectivity | C-H Functionalization | β,γ-Unsaturated α-ketoester, Brønsted acid | C6-Substituted indole derivative | Metal-free, regioselective functionalization of the benzene ring. frontiersin.org |

| Directed C-H Arylation | Diaryliodonium triflate, CuO, N-P(O)tBu₂ directing group | N-Protected-6-aryl-indole | Directing group enables high regioselectivity at C6. nih.gov | |

| Stereocontrol | Asymmetric Reduction | Chiral catalyst (e.g., CBS), BH₃ | Enantiomerically enriched (6-iodo-1H-indol-3-yl)methanol | Potential reaction to create a stereocenter from the prochiral aldehyde. |

Applications As a Key Synthon in Advanced Organic Synthesis

Precursor for Indole (B1671886) Alkaloid Scaffolds

The indole ring is the core structure of numerous natural alkaloids with significant biological activities. 6-Iodo-1H-indole-3-carbaldehyde serves as a crucial starting material for the elaboration of these complex scaffolds, providing pathways to both simple and intricate indole-based structures.

A common and effective strategy for synthesizing tryptamine (B22526) derivatives from indole-3-carboxaldehydes involves a three-step sequence. tci-thaijo.org This method is applicable to halogenated indoles like 6-iodo-1H-indole-3-carbaldehyde. The typical synthetic pathway is as follows:

Henry Reaction: The aldehyde group of 6-iodo-1H-indole-3-carbaldehyde is reacted with a nitroalkane, typically nitromethane (B149229), in the presence of a base. This condensation reaction forms a 3-(2-nitrovinyl)indole intermediate.

Reduction of the Nitro Group: The resulting nitrovinylindole is then subjected to reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can be used, they sometimes lead to undesired dehalogenation. tci-thaijo.org A milder and more selective method employs a combination of sodium borohydride (B1222165) (NaBH4) and a nickel salt, such as nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2∙4H2O), to reduce the nitro group to a primary amine without affecting the iodine substituent. tci-thaijo.org

This sequence effectively converts the aldehyde at the C3 position into the ethylamine (B1201723) side chain characteristic of tryptamines, yielding 6-iodotryptamine. This derivative can be further modified to create a variety of analogues for research in medicinal chemistry and neurobiology, as tryptamines and their derivatives, like serotonin, are fundamental neurotransmitter molecules. nih.govgoogle.com

The dual reactivity of 6-iodo-1H-indole-3-carbaldehyde is instrumental in the construction of complex, multi-ring systems containing the indole nucleus. The aldehyde and iodo groups can be used in sequential or one-pot reactions to build fused or spirocyclic structures.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. The iodine atom at the C6 position can participate in reactions like Suzuki, Heck, or Sonogashira couplings to attach new carbon frameworks to the indole ring. Following the coupling, the aldehyde group at C3 can be utilized in an intramolecular cyclization reaction (e.g., an aldol (B89426) condensation, Pictet-Spengler reaction, or reductive amination) to form a new ring, thus generating a polycyclic indole alkaloid scaffold. This strategic approach allows for the controlled and convergent synthesis of intricate molecular architectures found in many natural products.

Building Block for Heterocyclic Compound Libraries

The reactivity of 6-iodo-1H-indole-3-carbaldehyde makes it an ideal substrate for combinatorial chemistry and the generation of diverse heterocyclic compound libraries. nih.gov Such libraries are essential in drug discovery for screening against various biological targets.

The aldehyde group is a key functional handle for building fused heterocyclic rings onto the indole core. By reacting 6-iodo-1H-indole-3-carbaldehyde with bifunctional reagents, new rings can be annulated across the C2 and C3 positions of the indole.

A notable example is the synthesis of indolyl-quinazolinones. The reaction of 1H-indole-3-carboxaldehydes with anthranilamide (2-aminobenzamide) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) leads to the formation of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov Applying this method to the 6-iodo-substituted starting material provides a straightforward route to 2-(6-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, a complex heterocyclic system with potential biological activity. nih.gov

The aldehyde functionality of 6-iodo-1H-indole-3-carbaldehyde allows for its use in classical condensation reactions to form a variety of five- and six-membered heterocycles.

Pyrazoles: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. youtube.com Starting from 6-iodo-1H-indole-3-carbaldehyde, a chalcone-like intermediate (an α,β-unsaturated ketone) can be formed via a Claisen-Schmidt condensation with an appropriate ketone. Subsequent reaction of this intermediate with hydrazine (B178648) or a substituted hydrazine yields the corresponding 3-(6-iodo-1H-indol-3-yl)pyrazole. Alternatively, direct reaction with hydrazides can lead to pyrazole (B372694) carbohydrazide (B1668358) derivatives. nih.gov

Pyrimidines: The synthesis of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To use 6-iodo-1H-indole-3-carbaldehyde as a precursor, it can first be converted into a suitable three-carbon component. For example, transformation into an indole carbohydrazide, followed by reaction with various aldehydes, can lead to complex derivatives that may incorporate or lead to pyrimidine systems. nih.gov

Quinolines: The Doebner synthesis provides a direct route to quinoline-4-carboxylic acids. This one-pot, three-component reaction involves an aniline (B41778), pyruvic acid, and an aldehyde. nih.gov By using 6-iodo-1H-indole-3-carbaldehyde as the aldehyde component along with a substituted aniline and pyruvic acid, a library of quinolines bearing the 6-iodoindole moiety at the 2-position can be generated. This method is noted for its efficiency and use of cost-effective catalysts. nih.gov

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecule Scaffolds (Emphasis on synthetic methodologies)

6-Iodo-1H-indole-3-carbaldehyde is not just a building block for simple heterocycles but also a critical intermediate in the multi-step total synthesis of complex natural products and other bioactive molecules. researchgate.netekb.eg Its functional groups are strategically employed to build molecular complexity piece by piece.

The Vilsmeier-Haack reaction is a common method to produce indole-3-carboxaldehydes, which are key intermediates for many indole alkaloids. researchgate.netorgsyn.org The presence of the iodo-group in 6-iodo-1H-indole-3-carbaldehyde adds a layer of synthetic utility, particularly for modern cross-coupling methodologies. In a total synthesis campaign, the iodine atom can be used for a key fragment coupling reaction (e.g., Suzuki or Stille coupling) late in the synthetic sequence. This allows for the convergence of two complex molecular fragments, a highly efficient strategy for building large molecules.

After the coupling, the aldehyde group can be transformed into various other functionalities as needed. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination, providing access to a wide range of target structures. This synthetic flexibility makes 6-iodo-1H-indole-3-carbaldehyde a valuable and frequently used intermediate in the synthesis of biologically active indole-containing compounds.

Computational and Theoretical Investigations of 6 Iodo 1h Indole 3 Carbaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule. Such studies would typically involve solving the Schrödinger equation for the molecule to determine its electronic wave function, from which various properties can be derived.

Molecular Orbital Analysis (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. For 6-Iodo-1H-indole-3-carbaldehyde, one would expect the electron-withdrawing nature of the iodine and the aldehyde group to influence these energy levels compared to the parent indole (B1671886).

No specific HOMO/LUMO energy values for 6-Iodo-1H-indole-3-carbaldehyde were found in the searched literature.

Interactive Data Table: Representative HOMO/LUMO Data for Related Indole Structures (Note: This data is for illustrative purposes for different but related compounds, as specific data for 6-Iodo-1H-indole-3-carbaldehyde is unavailable.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.40 | -0.11 | 5.29 |

| Indole-3-carbaldehyde | -5.99 | -1.75 | 4.24 |

| 4-(Diphenylanimo)phenyl | -5.34 | -3.19 | 2.15 |

| N-phenyl indoline (B122111) donor | -5.64 | -3.19 | 2.45 |

Charge Distribution and Electrostatic Potentials

Analysis of charge distribution and molecular electrostatic potential (MEP) maps reveals the electron-rich and electron-poor regions of a molecule. In 6-Iodo-1H-indole-3-carbaldehyde, the oxygen of the aldehyde group and the nitrogen of the indole ring would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the aldehyde and the region around the iodine atom might exhibit positive potential, influencing intermolecular interactions.

Specific charge distribution values and electrostatic potential maps for 6-Iodo-1H-indole-3-carbaldehyde were not found in the searched literature.

Bond Dissociation Energies and Reaction Energetics

Calculating bond dissociation energies (BDEs) can predict which bonds are most likely to break during a reaction. For this molecule, the C-I bond would be of particular interest for substitution reactions, and the C-H bond of the aldehyde group for oxidation reactions. Reaction energetics would involve calculating the change in enthalpy and Gibbs free energy for potential reactions, providing insight into their feasibility and spontaneity.

No specific bond dissociation energy or reaction energetic data for 6-Iodo-1H-indole-3-carbaldehyde was found in the searched literature.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for exploring reaction pathways, transition states, and intermediates.

Transition State Characterization

For any proposed reaction involving 6-Iodo-1H-indole-3-carbaldehyde, such as a nucleophilic substitution at the iodine position or a reaction at the aldehyde, DFT calculations could be used to locate and characterize the transition state structure. This involves identifying a first-order saddle point on the potential energy surface and analyzing its vibrational frequencies to confirm it is a true transition state.

No specific studies characterizing transition states for reactions of 6-Iodo-1H-indole-3-carbaldehyde were found.

Reaction Pathway Analysis

DFT can be used to map out the entire energy profile of a reaction pathway, from reactants to products, including all intermediates and transition states. This analysis, often visualized with a reaction coordinate diagram, is essential for understanding the step-by-step mechanism of a reaction and identifying the rate-determining step.

No specific reaction pathway analyses for 6-Iodo-1H-indole-3-carbaldehyde were found in the searched literature.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of 6-Iodo-1H-indole-3-carbaldehyde are crucial determinants of its chemical behavior and biological activity. Computational methods, such as Density Functional Theory (DFT), are employed to explore the molecule's potential energy surface and identify its most stable conformations.

Detailed conformational analysis of the indole-3-carbaldehyde scaffold reveals that a key determinant of its shape is the rotational barrier around the single bond connecting the carbaldehyde group to the indole ring. For substituted indole-3-carbaldehydes, different rotational conformers can exist. Computational studies on related molecules, such as 1-(arylsulfonyl)indole derivatives, have shown that the energy barrier for rotation around the C3-aldehyde bond is relatively low, suggesting that multiple conformations may be accessible at room temperature. In the case of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the rotational barrier between conformers was calculated to be in the range of 2.5–5.5 kcal/mol.

The planarity of the bicyclic indole core is another important structural feature. The introduction of the iodine atom at the 6-position is not expected to significantly distort the planarity of the indole ring itself. However, the orientation of the aldehyde group relative to the ring is a key conformational variable. The two primary planar conformations would be where the aldehyde's carbonyl group is oriented towards either the C2 or N1 position of the indole ring.

Hydrogen Bonding: The hydrogen atom on the indole nitrogen (N-H) can act as a hydrogen bond donor, while the oxygen atom of the aldehyde group can act as an acceptor. Depending on the conformation, an intramolecular hydrogen bond could potentially form, although intermolecular hydrogen bonding is more commonly observed in the solid state of related indole-3-carbaldehydes.

Halogen Bonding: The iodine atom at the 6-position is a potential halogen bond donor. It can interact with electron-rich regions, either within the same molecule or with neighboring molecules. This type of interaction, though weaker than a covalent bond, can influence crystal packing and interactions with biological targets.

Table 1: Predicted Conformational Data for 6-Iodo-1H-indole-3-carbaldehyde Note: This table is generated based on theoretical principles and data from analogous compounds, as direct experimental or computational data for this specific molecule is not readily available in the searched literature.

| Parameter | Predicted Value/Observation | Method of Prediction |

|---|---|---|

| Most Stable Conformer | Planar, with aldehyde group oriented away from the N-H to minimize steric hindrance. | Analogy to related indole-3-carbaldehydes |

| Rotational Barrier (C3-CHO) | Low to moderate (estimated 2-6 kcal/mol) | DFT calculations on analogous compounds |

| Key Intramolecular Interaction | Potential for weak N-H···O=C hydrogen bonding in specific conformations. | Theoretical Chemical Principles |

| Influence of Iodine | Potential for intramolecular halogen bonding with the π-system of the indole ring. | Theoretical Chemical Principles |

Prediction of Novel Reactivity and Synthetic Routes via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of 6-Iodo-1H-indole-3-carbaldehyde and for designing novel synthetic pathways to its derivatives. By calculating properties such as electron density, molecular orbital energies, and reaction energy profiles, chemists can anticipate how the molecule will behave in different chemical environments.

The reactivity of 6-Iodo-1H-indole-3-carbaldehyde is largely dictated by its three main functional components: the indole ring, the aldehyde group, and the iodine substituent. Computational models can be used to predict the outcomes of various reactions at these sites:

Reactions at the Aldehyde Group: The aldehyde group is susceptible to both oxidation and reduction. Computational models can predict the feasibility of converting the aldehyde to a carboxylic acid or a primary alcohol by calculating the reaction energies and activation barriers for various oxidizing and reducing agents.

Reactions at the Indole Nitrogen: The N-H group can be deprotonated, making the nitrogen atom nucleophilic. This allows for N-alkylation, N-acylation, or N-sulfonation. Theoretical calculations can help in selecting appropriate reagents and reaction conditions by modeling the transition states and predicting the most favorable reaction pathways.

Substitution of the Iodine Atom: The iodine atom on the benzene (B151609) ring portion of the indole is a potential site for nucleophilic substitution reactions. Computational chemistry can be used to model the transition states and predict the activation energies for the displacement of the iodine with other functional groups, thus guiding the synthesis of novel 6-substituted indole derivatives.

Furthermore, computational modeling is instrumental in the design of more complex synthetic strategies, such as multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from simple starting materials in a single step. For indole-3-carbaldehyde derivatives, MCRs are an efficient way to generate diverse molecular scaffolds. nih.gov Computational tools can be used to:

Screen Virtual Libraries: By computationally generating and evaluating large numbers of potential reactants, it is possible to identify promising candidates for new MCRs.

Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway for a proposed MCR, identifying key intermediates and transition states. This information is invaluable for optimizing reaction conditions and for understanding how to control the stereochemistry of the products.

Predict Properties of Novel Compounds: Once a novel synthetic route is proposed, computational methods can be used to predict the physicochemical and potential biological properties of the resulting molecules before they are synthesized in the lab.

Table 2: Computationally Guided Synthetic Possibilities for 6-Iodo-1H-indole-3-carbaldehyde

| Reaction Type | Target Functional Group | Predicted Products | Computational Insight |

|---|---|---|---|

| Oxidation | Aldehyde | 6-Iodo-1H-indole-3-carboxylic acid | Calculation of reaction thermodynamics and kinetics with different oxidants. |

| Reduction | Aldehyde | (6-Iodo-1H-indol-3-yl)methanol | Modeling of hydride attack and prediction of stereoselectivity. |

| N-Alkylation | Indole Nitrogen | 1-Alkyl-6-iodo-1H-indole-3-carbaldehyde | Prediction of reaction barriers and optimization of base and solvent conditions. |

| Palladium-Catalyzed Cross-Coupling | Iodine | 6-Aryl/Alkenyl/Alkynyl-1H-indole-3-carbaldehydes | Modeling of catalytic cycles (e.g., Suzuki, Heck, Sonogashira) to predict yields and selectivity. |

| Multicomponent Reaction (e.g., Ugi or Passerini) | Aldehyde and Indole Core | Complex heterocyclic scaffolds | Screening of reactant libraries and elucidation of complex reaction mechanisms. |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 6-Iodo-1H-indole-3-carbaldehyde, this translates to exploring greener alternatives to traditional synthesis protocols. While established methods like the Vilsmeier-Haack reaction are effective, they often involve harsh reagents. orgsyn.orggoogle.com Future efforts will likely focus on catalytic and milder reaction conditions.

Recent advancements in the catalytic Vilsmeier-Haack-type formylation of indoles, utilizing a P(III)/P(V)=O cycle, represent a significant step forward. orgsyn.org This approach offers milder conditions and could be adapted for the synthesis of 6-Iodo-1H-indole-3-carbaldehyde, potentially reducing waste and improving safety. Furthermore, the exploration of green and sustainable approaches for reactions involving indole-3-carbaldehydes, such as the use of reusable catalysts like nano-TiO2 or iodine in solvent-free conditions for the synthesis of bis(indolyl)methanes, highlights a trend that will undoubtedly influence the future synthesis of its iodo-derivative. beilstein-journals.org

The nitrosation of indoles to yield 1H-indazole-3-carboxaldehydes under mild acidic conditions also presents an intriguing avenue. rsc.org A systematic study of this reaction for a variety of functionalized indoles, including those with halogen substituents, could lead to novel and efficient pathways for related heterocyclic aldehydes. rsc.org

A comparative look at different synthetic approaches is presented in the table below:

| Method | Reagents | Conditions | Advantages | Potential for Sustainability |

| Traditional Vilsmeier-Haack | POCl3, DMF | Often harsh | Well-established | Low, due to stoichiometric hazardous reagents |

| Catalytic Vilsmeier-Haack | P(III)/P(V)=O catalyst, DMF-d7 | Mild | Catalytic, milder conditions | High, reduces use of hazardous reagents |

| Iodine-Catalyzed Synthesis of BIMs | I2, solvent-free | Room temperature | Simple, convenient, solvent-free | High, uses a catalyst and avoids solvents |

| Nitrosation of Indoles | Sodium nitrite (B80452), mild acid | Mild | Versatile for various indoles | Moderate, depends on acid and solvent choice |

Exploration of Unconventional Reactivity Pathways

The dual functionality of 6-Iodo-1H-indole-3-carbaldehyde opens doors to exploring unconventional reactivity. The aldehyde group readily participates in C-C and C-N bond-forming reactions, serving as a precursor for diverse heterocyclic systems. researchgate.netresearchgate.net The iodine atom, a versatile handle for cross-coupling reactions, further enhances its synthetic utility.

Future research is expected to delve into tandem or cascade reactions that leverage both reactive sites in a single operation. For instance, a sequence involving an initial transformation of the aldehyde group followed by a palladium-catalyzed cross-coupling at the C-6 position could rapidly generate molecular complexity. The development of novel indole-3-carboxaldehyde (B46971) analogues through conjugation with various aryl amines has already demonstrated the potential for creating new molecular scaffolds with interesting properties. derpharmachemica.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. nih.govbeilstein-journals.org These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization. The integration of 6-Iodo-1H-indole-3-carbaldehyde into automated multistep flow synthesis represents a significant future direction.

Continuous flow processes can enable the safe handling of potentially hazardous intermediates and allow for reactions to be conducted under high-temperature and high-pressure conditions, often leading to dramatically reduced reaction times and increased productivity. nih.govthieme.de For example, the multistep continuous flow assembly of 2-(1H-indol-3-yl)thiazoles, which involves sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole (B1671886) synthesis, showcases the power of this approach for constructing complex heterocyclic systems. nih.gov Applying similar principles to reactions involving 6-Iodo-1H-indole-3-carbaldehyde could streamline the synthesis of novel derivatives.

The benefits of flow chemistry in this context are summarized below:

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Often long (hours to days) | Significantly reduced (minutes) |

| Scalability | Can be challenging | Easier and more predictable |

| Safety | Handling of hazardous materials can be risky | Enhanced safety due to small reaction volumes |

| Control | Less precise control over temperature and mixing | Precise control over all reaction parameters |

Advanced Computational Predictions for Complex Transformations

The role of computational chemistry in predicting reaction outcomes and designing novel synthetic routes is becoming increasingly prominent. For a molecule like 6-Iodo-1H-indole-3-carbaldehyde, with its multiple reactive sites, computational tools can be invaluable for predicting the regioselectivity and stereoselectivity of complex transformations.

Future research will likely involve the use of density functional theory (DFT) and other advanced computational methods to model reaction mechanisms and transition states. This can help in understanding the factors that govern the reactivity of the indole nucleus and its substituents, thereby guiding the experimental design of new and efficient synthetic strategies. For instance, computational studies could help in selecting the optimal catalyst and reaction conditions for a desired cross-coupling reaction or a complex cyclization cascade.

Potential as a Synthon in Supramolecular Chemistry

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry. The indole scaffold, with its capacity for hydrogen bonding and π-π stacking interactions, is an excellent building block for supramolecular architectures. researchgate.net The presence of the aldehyde and iodo groups in 6-Iodo-1H-indole-3-carbaldehyde provides additional sites for non-covalent interactions.

In the crystal structure of 1H-indole-3-carbaldehyde, N–H⋯O hydrogen bonds link the molecules into chains. nih.gov The introduction of an iodine atom at the 6-position could introduce halogen bonding as an additional directional interaction, further influencing the self-assembly process. The formation of linear hydrogen-bonded chains through N—Hindole⋯S hydrogen bonds in 1H-Indole-3-carbaldehyde thiosemicarbazone further illustrates the potential for forming ordered structures. researchgate.net Future research could explore the use of 6-Iodo-1H-indole-3-carbaldehyde and its derivatives as synthons for the construction of novel supramolecular polymers, gels, and crystalline materials with interesting photophysical or electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.